Foromacidin B Foromacidin B
Brand Name: Vulcanchem
CAS No.:
VCID: VC1817489
InChI: InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+
SMILES:
Molecular Formula: C45H76N2O15
Molecular Weight: 885.1 g/mol

Foromacidin B

CAS No.:

Cat. No.: VC1817489

Molecular Formula: C45H76N2O15

Molecular Weight: 885.1 g/mol

* For research use only. Not for human or veterinary use.

Foromacidin B -

Specification

Molecular Formula C45H76N2O15
Molecular Weight 885.1 g/mol
IUPAC Name [(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
Standard InChI InChI=1S/C45H76N2O15/c1-25-22-31(20-21-48)41(62-44-39(51)38(47(10)11)40(28(4)58-44)61-37-24-45(7,53)43(52)29(5)57-37)42(54-12)34(59-30(6)49)23-35(50)55-26(2)16-14-13-15-17-33(25)60-36-19-18-32(46(8)9)27(3)56-36/h13-15,17,21,25-29,31-34,36-44,51-53H,16,18-20,22-24H2,1-12H3/b14-13+,17-15+
Standard InChI Key ZPCCSZFPOXBNDL-SEKSTKPOSA-N
Isomeric SMILES CC1C/C=C/C=C/C(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Canonical SMILES CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)OC(=O)C)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C

Introduction

Chemical Identity and Basic Properties

Foromacidin B is a macrolide antibiotic produced by the bacterium Streptomyces ambofaciens. It belongs to the 16-membered ring macrolide family and is an acetylated derivative of Spiramycin . The compound is characterized by the following chemical identifiers:

PropertyValue
CAS Registry Number24916-51-6
Molecular FormulaC45H76N2O15
Molecular Weight885.09 g/mol
IUPAC Name[(11E,13E)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate
Physical AppearanceCrystals
Melting Point130-133°C
Optical Rotation[α]D20 -86°

The structural complexity of Foromacidin B is evident from its IUPAC name and molecular formula, featuring multiple functional groups that contribute to its biological activity .

Structural Characteristics

Foromacidin B possesses a distinctive 16-membered lactone ring structure characteristic of macrolide antibiotics. The molecule contains:

  • Two dimethylamino groups

  • Multiple hydroxyl groups

  • An acetate group

  • A complex sugar moiety

The compound exhibits specific stereochemistry with 19 defined stereocenters, all with absolute configuration . The E/Z configuration in the diene portion of the molecule (positions 11 and 13) is critical for its biological activity . This stereochemical complexity contributes to the compound's specific binding to bacterial ribosomes and resulting antimicrobial activity.

Production and Synthesis

Foromacidin B is primarily obtained through fermentation processes involving Streptomyces ambofaciens cultures . The production method typically involves:

  • Cultivation of Streptomyces ambofaciens under controlled conditions

  • Fermentation in appropriate nutrient medium

  • Extraction of the antibiotic from the fermentation broth

  • Purification through chromatographic techniques

  • Crystallization to obtain the pure compound

The compound can be further modified to create derivatives with potentially enhanced properties. For instance, Foromacidin B can be acetylated to form Spiramycin II diacetate, which crystallizes from cyclohexane with a melting point of 156-160°C and an optical rotation [α]D20 of -98.4° .

Mechanism of Action

Like other macrolide antibiotics, Foromacidin B exerts its antimicrobial effects through inhibition of bacterial protein synthesis. The specific mechanism involves:

  • Binding to the 50S ribosomal subunit in sensitive microorganisms

  • Preventing the translocation of peptidyl-tRNA during protein synthesis

  • Effectively halting bacterial growth through RNA-dependent inhibition of protein synthesis

  • Primarily bacteriostatic action rather than bactericidal effects

This mechanism explains the effectiveness of Foromacidin B against various Gram-positive bacteria, including Staphylococcus and Streptococcus species . The compound's selective toxicity toward prokaryotic cells makes it suitable for therapeutic applications in both human and veterinary medicine.

Comparative Analysis with Related Compounds

Foromacidin B is part of a family of related compounds that includes Foromacidin A (Spiramycin I) and Foromacidin C (Spiramycin III). The following table provides a comparative analysis of these three compounds:

PropertyForomacidin A (Spiramycin I)Foromacidin B (Spiramycin II)Foromacidin C (Spiramycin III)
CAS Number24916-50-524916-51-624916-52-7
Molecular FormulaC43H74N2O14C45H76N2O15C46H78N2O15
Molecular Weight843.05 g/mol885.09 g/mol899.12 g/mol
Melting Point134-137°C130-133°C128-131°C
Optical Rotation[α]D20 -96°[α]D20 -86°[α]D20 -83°
Structural DistinctionBase structureAcetylated derivativePropanoylated derivative
Percent CompositionC 61.26%, H 8.85%, N 3.32%, O 26.57%C 61.07%, H 8.65%, N 3.17%, O 27.11%C 61.45%, H 8.74%, N 3.12%, O 26.69%

This comparison demonstrates the structural relationships between these compounds, with Foromacidin B representing an intermediate form between Foromacidin A and C in terms of molecular weight and certain physical properties .

Therapeutic Applications

Foromacidin B demonstrates significant clinical utility in various therapeutic contexts:

Antimicrobial Applications

The compound is primarily used in treating infections caused by sensitive microorganisms, particularly:

  • Staphylococcus species

  • Streptococcus species

  • Streptococcus pneumoniae

It is effective for mild to moderate infections including:

  • Upper respiratory tract infections (pharyngitis, tonsillitis, sinusitis, otitis media)

  • Lower respiratory tract infections (acute bronchitis, chronic bronchitis, pneumonia)

  • Urogenital infections (non-gonococcal urethritis)

  • Skin and soft tissue infections

Specialized Applications

Beyond its general antimicrobial use, Foromacidin B has specific applications in:

  • Veterinary medicine for treating various bacterial infections in animals

  • Treatment of cryptosporidiosis

  • Management of toxoplasmosis, particularly in pregnant women to prevent transplacental infection

The compound's effectiveness against certain protozoan infections, such as toxoplasmosis, represents an important therapeutic application, especially in vulnerable populations like pregnant women where other antibiotic choices may be limited due to safety concerns.

Research Findings and Clinical Significance

Recent research has provided important insights into the clinical significance of Foromacidin B and related spiramycin compounds:

  • Studies have demonstrated its efficacy against various Gram-positive bacteria, making it valuable in both therapeutic and agricultural applications

  • Research has highlighted potential risks associated with Spiramycin compounds, including QT interval prolongation and cardiac arrest in newborns, suggesting caution when using Foromacidin B in sensitive populations

  • Chromatographic methods have been developed for the detection and quantification of Foromacidin B alongside other antibiotics, facilitating quality control and research applications

  • The compound's effectiveness in toxoplasmosis prophylaxis has been documented, particularly in preventing congenital toxoplasmosis through maternal treatment

These findings underscore the importance of Foromacidin B in the antibiotic arsenal while highlighting the need for careful clinical monitoring when used in certain patient populations.

Analytical Methods and Identification

Several analytical techniques have been employed for the identification and characterization of Foromacidin B:

Chromatographic Techniques

Paper chromatography and thin-layer chromatography (TLC) have been used to separate Foromacidin B from related compounds . These techniques typically utilize:

  • Silica Gel G TLC plates

  • Various solvent systems for optimal separation

  • Bioautographic methods for location of antibiotic zones

Spectroscopic Methods

Spectroscopic techniques provide detailed structural information about Foromacidin B:

  • Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation

  • Mass spectrometry for molecular weight confirmation

  • Infrared spectroscopy for functional group identification

Chemical Derivatization

Chemical derivatization, such as acetylation to form Spiramycin II diacetate, has been used to create reference compounds for identification purposes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator